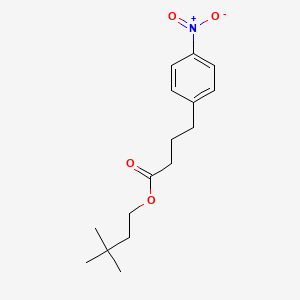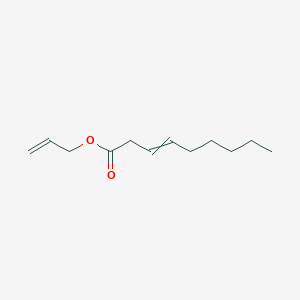![molecular formula C17H12N2O2 B14208547 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- CAS No. 820964-17-8](/img/structure/B14208547.png)
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- is a heterocyclic compound that features an imidazole ring fused to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- typically involves the functionalization of indole derivatives. One practical route involves the reaction of indole-2-carboxylic acid with aniline derivatives in the presence of carbonyldiimidazole (CDI) and a base under microwave conditions . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the disruption of cancer cell proliferation and survival pathways . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds also feature an imidazole ring fused to another heterocycle and have shown similar biological activities, including anticancer properties.
Imidazo[1,2-a]indoles: These compounds share a similar core structure and are used in various applications, including medicinal chemistry and material science.
Uniqueness
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- is unique due to its specific fusion of the imidazole and indole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Propriétés
Numéro CAS |
820964-17-8 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)imidazo[1,5-a]indole-1,3-dione |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-8-13(9-7-11)18-16(20)15-10-12-4-2-3-5-14(12)19(15)17(18)21/h2-10H,1H3 |
Clé InChI |
MKZVHOZVPKOBQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


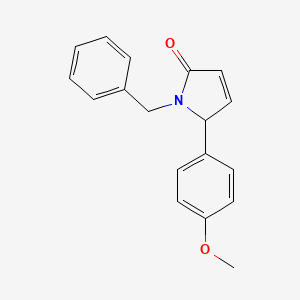
![{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid](/img/structure/B14208474.png)
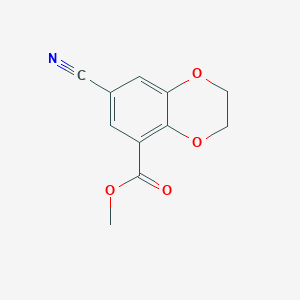
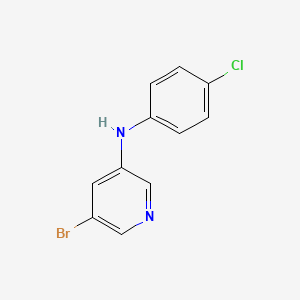
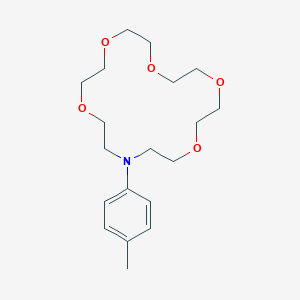
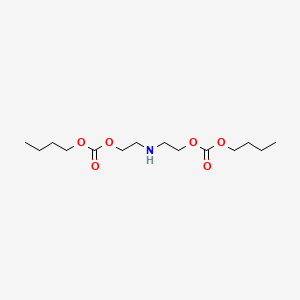
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
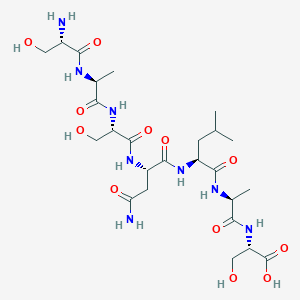
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)

